molecular formula C34H27ClN4O5S B405472 ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B405472
M. Wt: 639.1g/mol
InChI Key: OUCUUVMKWVMKRT-VEILYXNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[4-(acetyloxy)phenyl]-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes multiple aromatic rings, a pyrazole moiety, and a thiazolopyrimidine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl hydrazine, which is then reacted with various aldehydes and ketones to form the pyrazole ring. The thiazolopyrimidine core is synthesized through cyclization reactions involving thioamides and β-keto esters. The final step involves esterification and acetylation to introduce the ethyl and acetyloxy groups, respectively.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(acetyloxy)phenyl]-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.

    Medicine: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It can be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidines and pyrazole derivatives, such as:

    Thiazolopyrimidine analogs: Compounds with variations in the substituents on the thiazolopyrimidine core.

    Pyrazole derivatives: Compounds with different substituents on the pyrazole ring.

Uniqueness

Ethyl 5-[4-(acetyloxy)phenyl]-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C34H27ClN4O5S

Molecular Weight

639.1g/mol

IUPAC Name

ethyl (2Z)-5-(4-acetyloxyphenyl)-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C34H27ClN4O5S/c1-4-43-33(42)29-20(2)36-34-39(31(29)23-12-16-27(17-13-23)44-21(3)40)32(41)28(45-34)18-24-19-38(26-8-6-5-7-9-26)37-30(24)22-10-14-25(35)15-11-22/h5-19,31H,4H2,1-3H3/b28-18-

InChI Key

OUCUUVMKWVMKRT-VEILYXNESA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)S2)C

Origin of Product

United States

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